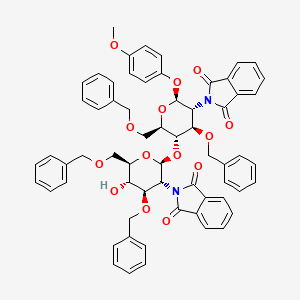
Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside is a synthetic compound with the molecular formula C27H24O8. It is a derivative of arabinofuranose, a type of sugar, where three hydroxyl groups on the arabinofuranose molecule are esterified with benzoyl groups, and the molecule is further modified with a methyl group. This compound is primarily used in scientific research and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the arabinofuranose molecule are protected using benzoyl chloride in the presence of a base such as pyridine.
Methylation: The protected arabinofuranose is then methylated using methyl iodide in the presence of a strong base like sodium hydride.
Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps such as continuous flow reactions and automated purification systems may be employed to ensure efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside can undergo various chemical reactions, including:
Oxidation: The benzoyl groups can be oxidized to form benzoic acids.
Reduction: The benzoyl groups can be reduced to benzyl alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include various alkyl halides and strong bases.
Major Products Formed:
Oxidation: Benzoic acids
Reduction: Benzyl alcohols
Substitution: Various substituted arabinofuranosides
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: In studying carbohydrate-protein interactions and glycoprotein functions.
Medicine: As a potential intermediate in the development of antiviral and antibacterial agents.
Industry: In the production of bioactive compounds and pharmaceuticals.
Wirkmechanismus
Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside is similar to other benzoylated arabinofuranosides, such as Methyl 2,3,4-tri-O-benzoyl-beta-D-arabinofuranoside and Methyl 1,3,4,6-tetra-O-benzoyl-beta-D-glucopyranoside. it is unique in its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 2,3,4-tri-O-benzoyl-beta-D-arabinofuranoside
Methyl 1,3,4,6-tetra-O-benzoyl-beta-D-glucopyranoside
Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside
This comprehensive overview provides a detailed understanding of Methyl 2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3/t21-,22-,23+,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKNQPQTQXKNOC-IQXSCUCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-cyclohexylcyclohexanamine;(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B7959078.png)

![1H-imidazo[1,2-a]pyrimidin-4-ium;chloride](/img/structure/B7959088.png)
![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide](/img/structure/B7959091.png)
![2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7959095.png)
![2-amino-7-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7959119.png)
![Tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B7959122.png)
